(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate
Overview
Description
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate is a complex organic compound that features a unique combination of a brominated nitro group and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-nitro-5,6,7,8-tetrahydronaphthalene, followed by the esterification with thiophene-2-carboxylic acid. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution of the bromine atom can result in a variety of functionalized derivatives.
Scientific Research Applications
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Palladium(II) acetate: A catalyst for organic reactions, especially involving alkenes and dienes.
Uniqueness
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate is unique due to its combination of a brominated nitro group and a thiophene carboxylate moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-13-10-5-2-1-4-9(10)8-11(17(19)20)14(13)21-15(18)12-6-3-7-22-12/h3,6-8H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYBZRKLHHDEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])OC(=O)C3=CC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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